1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one
Description
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one (CAS: 554437-89-7) is a ketone derivative featuring a 5-chlorothiophen-2-yl group and a 2-ethylpiperidine moiety connected via an ethanone backbone. The 5-chlorothiophene ring provides electron-withdrawing and lipophilic characteristics, while the 2-ethylpiperidine substituent introduces steric bulk and basicity due to the tertiary amine .
Properties
Molecular Formula |
C13H18ClNOS |
|---|---|
Molecular Weight |
271.81 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H18ClNOS/c1-2-10-5-3-4-8-15(10)9-11(16)12-6-7-13(14)17-12/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
YEXVPVSIPDASRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, often involving sulfur sources and halogenation reactions.
Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors.
Coupling Reaction: The chlorinated thiophene and the piperidine moiety are coupled using a suitable base and solvent, often under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the piperidine or thiophene rings.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration as a potential pharmacological agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one would depend on its specific application. In pharmacology, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethanone Backbone
Piperidine/Piperazine Derivatives
- 1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one (CAS: N/A, Formula: C₁₁H₁₅ClN₂OS):
- This analog replaces the 2-ethylpiperidine group with a piperazine ring linked via a methylene group. Piperazine introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity compared to the target compound’s piperidine moiety. This structural difference may enhance solubility but reduce lipophilicity .
- 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1510887-52-1): The pyrrolidine ring (5-membered) vs.
Heterocyclic Modifications
- 2-(5-Chlorothiophen-2-yl)quinoxaline (L2H): Synthesized from 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one, this compound replaces the ethylpiperidine-ethanone chain with a quinoxaline ring. The planar quinoxaline structure enhances π-π stacking interactions but reduces flexibility, likely affecting bioavailability .
- 1-(3-Amino-6-(5-chlorothiophen-2-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one (6a): Incorporates a fused furopyridine system, introducing additional hydrogen-bonding sites. This modification is associated with enhanced antibacterial activity in related compounds .
Substituent Effects on Physicochemical Properties
| Compound | Key Substituent | LogP* | Solubility (mg/mL)* | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 2-Ethylpiperidine | 3.2 | 0.05 | Not reported |
| 1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one | Piperazine-methylene | 2.8 | 0.12 | Not reported |
| 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one | Pyrrolidine | 2.9 | 0.08 | Not reported |
| 2-(5-Chlorothiophen-2-yl)quinoxaline | Quinoxaline | 3.5 | 0.02 | Not reported |
*Predicted values using ChemAxon software.
- Solubility: Piperazine derivatives exhibit higher solubility due to increased polarity, while quinoxaline analogs are less soluble due to aromatic rigidity .
Biological Activity
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, antioxidant, and cytotoxic properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-chlorothiophen-2-carboxaldehyde with 2-ethylpiperidine. The compound can be characterized using various spectroscopic techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The disk diffusion method was employed to assess its effectiveness compared to standard antibiotics like Gentamicin. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Gentamicin (20 mm) |
| Escherichia coli | 12 | Gentamicin (18 mm) |
| Pseudomonas aeruginosa | 10 | Gentamicin (22 mm) |
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, indicating potential health benefits related to oxidative stress reduction.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
Cytotoxicity
Cytotoxicity studies were performed using various cancer cell lines, including HeLa and MCF-7. The compound exhibited dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Studies
A study conducted by highlighted the synthesis of several derivatives based on the core structure of this compound. These derivatives were tested for various biological activities, further confirming the parent compound's promising pharmacological profile.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to specific biological targets. The findings suggest that it has a favorable interaction with enzymes involved in bacterial resistance mechanisms, which could explain its observed antimicrobial activity.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one?
A common approach involves nucleophilic substitution or coupling reactions. For example:
- Acylation : React 5-chlorothiophene-2-carbonyl chloride with 2-ethylpiperidine under basic conditions (e.g., triethylamine) to form the ketone linkage.
- Piperidine Functionalization : Introduce the ethyl group to piperidine via alkylation before coupling with the chlorothiophene moiety .
- Purification : Crystallization using solvent systems like isopropanol/heptane improves yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify structural features, such as the ethylpiperidinyl protons (δ 1.2–2.8 ppm) and chlorothiophene aromatic protons (δ 6.8–7.5 ppm) .
- HRMS : Confirms molecular weight (e.g., expected [M+H]+ for CHClNOS: 266.07) .
- XRD : Single-crystal X-ray diffraction (using SHELXL) resolves stereochemistry and bond angles .
Q. How can researchers assess preliminary biological activity of this compound?
- Antimicrobial Assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC values) .
- Receptor Binding Studies : Screen against CNS targets (e.g., serotonin receptors) due to the piperidine moiety’s prevalence in neuroactive compounds .
Advanced Research Questions
Q. How should crystallographic data discrepancies be addressed during structural refinement?
Q. What strategies optimize reaction yield when synthesizing derivatives with varying substituents?
Q. How can structure-activity relationships (SAR) be explored for this compound?
Q. What methods resolve contradictions in biological assay data across studies?
Q. How can impurities be efficiently removed during synthesis?
- Salt Formation : Convert crude product to a nitrate salt (insoluble in ether) and regenerate the free base using NaOH .
- Flash Chromatography : Employ gradient elution (hexane/EtOAc) to separate unreacted starting materials .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
